molecular formula C17H14O6 B1210070 Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-

Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-

Cat. No. B1210070
M. Wt: 314.29 g/mol
InChI Key: FFCVGPRCQWKWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- is a natural product found in Anneissia bennetti, Ptilometra australis, and Dichrometra palmata with data available.

Scientific Research Applications

Marine-Derived Anthraquinones

Marine organisms like starfish and echinoderms have been studied for their content of anthraquinones, including variants similar to 1,3,8-trihydroxy-6-(1-hydroxypropyl)-anthraquinone. These compounds are explored for their potential biological activities, such as anticancer properties, and are valuable in the search for new bioactive metabolites in marine life (Utkina, 2009); (Wright et al., 2009).

Fungal Sources and Cytotoxic Activities

Anthraquinones are also isolated from fungal sources, such as endophytic Talaromyces sp., and investigated for their cytotoxic activities against cancer cell lines, suggesting a potential avenue for developing new anticancer agents (Xie et al., 2016).

Potential Antiosteoporotic Activity

Specific anthraquinones derived from plants like Morinda officinalis have shown antiosteoporotic activities by affecting osteoblasts and osteoclasts, indicating a possible role in the treatment of osteoporosis (Wu et al., 2009).

Broad Biological Activities

Emodin, a specific anthraquinone, has been found in various plants, fungi, and lichens and possesses a wide range of biological activities. Its potential therapeutic roles in treating inflammatory diseases, cancers, and microbial infections are under investigation, demonstrating the broad applicability of anthraquinones in pharmacology (Stompor-Gorący, 2021).

Antidiabetic Effects

Anthraquinone derivatives like emodin have shown promising results in the treatment of diabetes, enhancing glucose tolerance and insulin sensitivity. This indicates a potential role in managing metabolic diseases (Martorell et al., 2021).

Wound Healing Properties

Emodin has also been studied for its potential in enhancing cutaneous wound healing in animal models, indicating its applicability in dermatology and tissue repair (Tang et al., 2007).

properties

Product Name

Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3

InChI Key

FFCVGPRCQWKWLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

synonyms

rhodoptilometrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-
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Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-

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